REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[N:4]=[C:5]([C:8]([OH:10])=[O:9])[S:6][CH:7]=1.O=S(Cl)Cl.[CH3:17][CH2:18]O>>[CH2:17]([O:9][C:8]([C:5]1[S:6][CH:7]=[C:3]([C:2]([F:1])([F:11])[F:12])[N:4]=1)=[O:10])[CH3:18]
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Name
|
|
Quantity
|
98 g
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Type
|
reactant
|
Smiles
|
FC(C=1N=C(SC1)C(=O)O)(F)F
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
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Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at 40° C. for 8 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
at room temperature for 16 hrs
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
the residue was redissolved in DCM
|
Type
|
WASH
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Details
|
Organics were washed with saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |